Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate
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Overview
Description
Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 2-chloro-6-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted triazole derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoic acid.
Scientific Research Applications
Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: Investigated for its potential use as a fungicide or herbicide.
Materials Science: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Uniqueness
Methyl 2-chloro-6-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ester group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClN3O2 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 2-chloro-6-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-10(15)9-7(11)3-2-4-8(9)14-5-12-13-6-14/h2-6H,1H3 |
InChI Key |
DJHSRGOVBMJWAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Cl)N2C=NN=C2 |
Origin of Product |
United States |
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